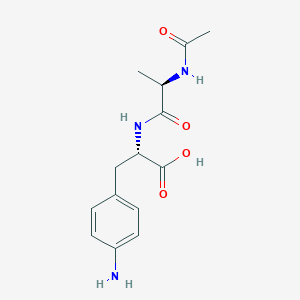
N-Acetyl-D-alanyl-4-amino-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-D-alanyl-4-amino-L-phenylalanine is a synthetic peptide compound that combines the properties of N-acetyl-D-alanine and 4-amino-L-phenylalanine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-alanyl-4-amino-L-phenylalanine typically involves the coupling of N-acetyl-D-alanine with 4-amino-L-phenylalanine. This can be achieved through peptide bond formation using standard peptide synthesis techniques. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity.
化学反応の分析
Types of Reactions
N-Acetyl-D-alanyl-4-amino-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The amino groups in the compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino and acetyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like acyl chlorides or alkyl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitroso derivatives, while reduction may produce amines.
科学的研究の応用
N-Acetyl-D-alanyl-4-amino-L-phenylalanine has several scientific research applications:
Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and stability.
Biology: The compound is used in studies of protein-protein interactions and enzyme-substrate interactions.
Industry: The compound is used in the production of specialized peptides for various industrial applications, including biotechnology and pharmaceuticals.
作用機序
The mechanism of action of N-Acetyl-D-alanyl-4-amino-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
N-Acetyl-L-phenylalanine: An acetyl analog of L-phenylalanine, used in peptide synthesis.
N-Acetyl-D-alanine: A derivative of D-alanine, used in various biochemical studies.
N-Acetyl-L-tyrosine: An acetylated form of L-tyrosine, used in protein and peptide research.
Uniqueness
N-Acetyl-D-alanyl-4-amino-L-phenylalanine is unique due to its combination of D-alanine and L-phenylalanine, which provides distinct stereochemical properties and potential biological activities. This uniqueness makes it valuable for specific research and industrial applications.
特性
CAS番号 |
61487-56-7 |
|---|---|
分子式 |
C14H19N3O4 |
分子量 |
293.32 g/mol |
IUPAC名 |
(2S)-2-[[(2R)-2-acetamidopropanoyl]amino]-3-(4-aminophenyl)propanoic acid |
InChI |
InChI=1S/C14H19N3O4/c1-8(16-9(2)18)13(19)17-12(14(20)21)7-10-3-5-11(15)6-4-10/h3-6,8,12H,7,15H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)/t8-,12+/m1/s1 |
InChIキー |
WYVJNVJULGKIMH-PELKAZGASA-N |
異性体SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)O)NC(=O)C |
正規SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)N)C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,7,8,8-Tetrabromo-1-azabicyclo[4.2.0]octa-1,3,5-trien-1-ium bromide](/img/structure/B14592418.png)
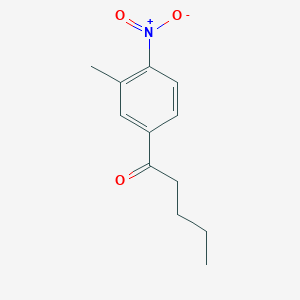
![Ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate](/img/structure/B14592431.png)
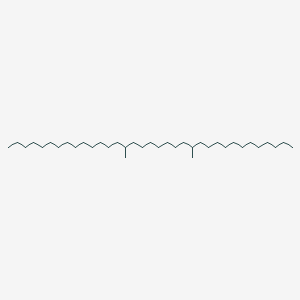
![Benzene, 1-[diphenyl(phenylthio)methyl]-4-methoxy-](/img/structure/B14592444.png)
![3-{4-[2-(4-Chlorobenzamido)ethyl]phenyl}prop-2-enoic acid](/img/structure/B14592447.png)
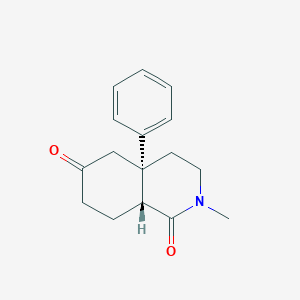
![6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14592466.png)


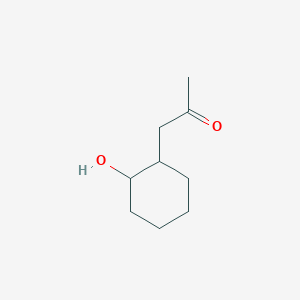
![{3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile](/img/structure/B14592504.png)

